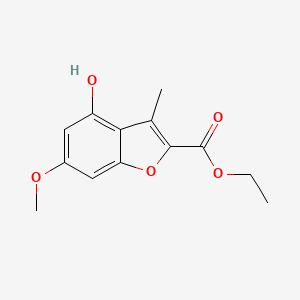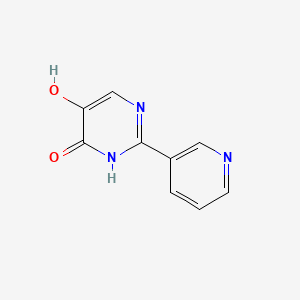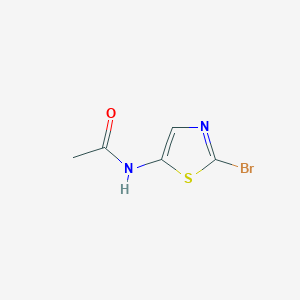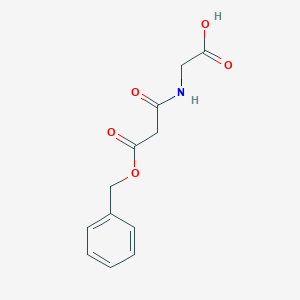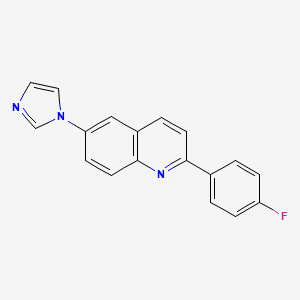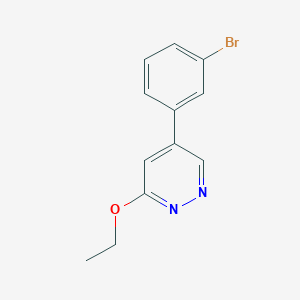
5-(3-bromophenyl)-3-ethoxyPyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-ethoxyPyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-ethoxyPyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethyl acetoacetate.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the pyridazine ring.
Ethoxy Substitution: The ethoxy group is introduced through an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromophenyl)-3-ethoxyPyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted pyridazines, oxidized or reduced derivatives, and biaryl compounds.
Applications De Recherche Scientifique
5-(3-Bromophenyl)-3-ethoxyPyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 5-(3-bromophenyl)-3-ethoxyPyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the ethoxy group may enhance solubility and bioavailability. The compound can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromophenyl)-3-ethoxyPyridazine:
3-(3-Bromophenyl)-1H-pyrazole: Similar structure but different ring system, used in PET imaging.
4-(3-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole: Another bromophenyl-substituted compound with different biological activities.
Uniqueness
This compound stands out due to its combination of a pyridazine ring with bromophenyl and ethoxy substituents, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-ethoxypyridazine |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-12-7-10(8-14-15-12)9-4-3-5-11(13)6-9/h3-8H,2H2,1H3 |
Clé InChI |
XNNXOBKNOQSNCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN=CC(=C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
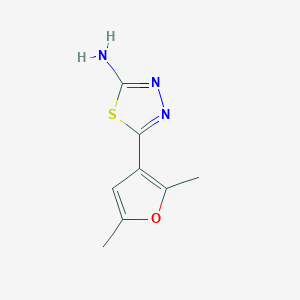
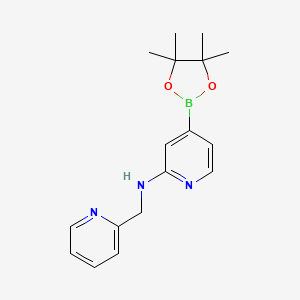
![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
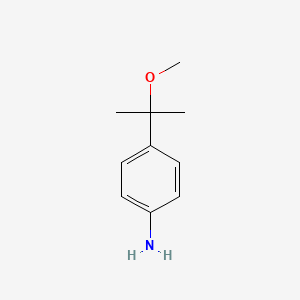

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)
